molecular formula C7H6N2OS B1280572 5-Isothiocyanato-2-methoxypyridine CAS No. 52023-93-5

5-Isothiocyanato-2-methoxypyridine

Cat. No.: B1280572
CAS No.: 52023-93-5
M. Wt: 166.2 g/mol
InChI Key: PQZYHGMASSLVAI-UHFFFAOYSA-N
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Description

5-Isothiocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2OS It is a derivative of pyridine, characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxy group (-OCH3) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isothiocyanato-2-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with thiophosgene or its derivatives. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a thiocyanating agent to introduce the isothiocyanate group .

Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases. This approach is considered more sustainable and environmentally friendly, as it avoids the use of highly toxic reagents like thiophosgene .

Industrial Production Methods

Industrial production of this compound often relies on the thiophosgene method due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Isothiocyanato-2-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-isothiocyanato-2-methoxypyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its use in enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiocyanato-2-methoxypyridine is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-isothiocyanato-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-3-2-6(4-8-7)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZYHGMASSLVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506186
Record name 5-Isothiocyanato-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52023-93-5
Record name 5-Isothiocyanato-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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